molecular formula C16H30O3 B8212371 14-Oxohexadecanoic acid

14-Oxohexadecanoic acid

Cat. No.: B8212371
M. Wt: 270.41 g/mol
InChI Key: DYZAWQZJKFJMGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Oxohexadecanoic acid is a long-chain fatty acid with a ketone functional group at the 14th carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: 14-Oxohexadecanoic acid can be synthesized through the oxidation of hexadecanoic acid derivatives. One common method involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to introduce the ketone functionality at the desired position.

Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of hexadecanoic acid using metal catalysts such as palladium or platinum. These processes are optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form dicarboxylic acids.

    Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ketone group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: 14-Hydroxyhexadecanoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

14-Oxohexadecanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism of action of 14-oxohexadecanoic acid involves its interaction with various molecular targets and pathways. The ketone group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, its long-chain fatty acid structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and signaling pathways.

Comparison with Similar Compounds

    16-Oxohexadecanoic acid: Another long-chain fatty acid with a ketone group at the 16th position.

    16-Hydroxy-10-oxohexadecanoic acid: Contains both hydroxyl and ketone functional groups.

Uniqueness: 14-Oxohexadecanoic acid is unique due to the specific position of the ketone group, which influences its reactivity and interaction with biological systems. Compared to similar compounds, it may exhibit distinct physical and chemical properties, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

14-oxohexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O3/c1-2-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16(18)19/h2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZAWQZJKFJMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCCCCCCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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